3-Hydroxyazetidine-1-sulfonyl fluoride

Medicinal Chemistry Physicochemical Property Optimization Lead‑like Space

3-Hydroxyazetidine-1-sulfonyl fluoride (CAS 2708181‑89‑7, MF C₃H₆FNO₃S, MW 155.15 Da) is a bench‑stable, sp³‑rich small‑ring sulfonyl fluoride building block that combines the strain and polarity of an azetidine with a latent electrophilic sulfur(VI) fluoride. The 3‑hydroxy substituent introduces a hydrogen‑bond donor, increasing topological polar surface area (tPSA ≈ 58 Ų) and lowering calculated logP (≈ ‑1.29) relative to unsubstituted azetidine‑1‑sulfonyl fluoride.

Molecular Formula C3H6FNO3S
Molecular Weight 155.15 g/mol
Cat. No. B13632754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyazetidine-1-sulfonyl fluoride
Molecular FormulaC3H6FNO3S
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)F)O
InChIInChI=1S/C3H6FNO3S/c4-9(7,8)5-1-3(6)2-5/h3,6H,1-2H2
InChIKeyUVVWXPJXQJATHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyazetidine-1-sulfonyl Fluoride: Class Identity, Physicochemical Profile, and Procurement Baseline


3-Hydroxyazetidine-1-sulfonyl fluoride (CAS 2708181‑89‑7, MF C₃H₆FNO₃S, MW 155.15 Da) is a bench‑stable, sp³‑rich small‑ring sulfonyl fluoride building block that combines the strain and polarity of an azetidine with a latent electrophilic sulfur(VI) fluoride [1]. The 3‑hydroxy substituent introduces a hydrogen‑bond donor, increasing topological polar surface area (tPSA ≈ 58 Ų) and lowering calculated logP (≈ ‑1.29) relative to unsubstituted azetidine‑1‑sulfonyl fluoride [2]. This compound is supplied primarily as a research‑grade intermediate (typical purity ≥95 %) for medicinal‑chemistry diversification and covalent‑probe construction [3].

Why a Generic Azetidine Sulfonyl Fluoride Cannot Substitute for the 3‑Hydroxy Variant in Structure‑Based Selection


In‑class sulfonyl fluorides (e.g., azetidine‑1‑sulfonyl fluoride, phenylmethanesulfonyl fluoride) share the S–F electrophile but differ drastically in ring strain, polarity, hydrogen‑bonding capacity, and metabolic‑soft‑spot profile. The 3‑hydroxyazetidine‑1‑sulfonyl fluoride scaffold uniquely co‑locates a polar hydroxyl H‑bond donor with the strained azetidine, enabling a dual‑channel reactivity (defluorosulfonylation at carbon vs. SuFEx at sulfur) that is absent in acyclic or non‑hydroxylated analogs [1]. Substituting with a simpler sulfonyl fluoride forfeits the sp³‑rich character that drives solubility, reduces metabolic liability, and alters selectivity in covalent protein engagement .

Quantitative Differentiation Evidence for 3‑Hydroxyazetidine-1‑sulfonyl Fluoride Versus Closest Analogs


Lower LogP and Higher Topological Polar Surface Area Differentiate the 3‑Hydroxy Scaffold from Unsubstituted Azetidine‑1‑sulfonyl Fluoride

The 3‑hydroxy group reduces calculated logP by approximately 1.0–1.5 log units and increases tPSA by ≈11 Ų relative to unsubstituted azetidine‑1‑sulfonyl fluoride, moving the compound closer to the CNS MPO and oral lead‑like space [1]. The comparator lacks any hydrogen‑bond donor, which can limit solubility and reduce binding complementarity in hydrated pockets.

Medicinal Chemistry Physicochemical Property Optimization Lead‑like Space

Sulfonyl Fluoride versus Sulfonyl Chloride: Quantitative Stability Advantage Reduces Hydrolysis‑Related Procurement Risk

Sulfonyl fluorides exhibit substantially higher resistance to hydrolysis than sulfonyl chlorides. The S–F bond dissociation energy (≈115 kcal mol⁻¹) exceeds that of S–Cl (≈81 kcal mol⁻¹), translating to an aqueous half‑life roughly 10³‑ to 10⁴‑fold longer under neutral pH [1]. For the 3‑hydroxyazetidine‑1‑sulfonyl fluoride scaffold, this stability is maintained despite the additional hydroxyl, making it a reliable stock reagent compared to moisture‑sensitive sulfonyl chlorides.

Chemical Stability Reagent Handling Procurement Quality

Dual‑Channel Reactivity (deFS and SuFEx) Enables Divergent Structural Diversification Inaccessible to Simple Aryl Sulfonyl Fluorides

Oxetane and azetidine sulfonyl fluorides uniquely undergo defluorosulfonylation (deFS) under mild thermal activation (60 °C, slightly basic conditions) forming a carbocation‑like intermediate that can be trapped by diverse nucleophiles, while also retaining classical SuFEx reactivity at sulfur under anionic conditions [1]. This dual‑channel platform is not available to simple aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride), which only engage in SuFEx [2].

Synthetic Methodology Late‑Stage Diversification PROTAC Linker Design

Reduced LogP and Increased Fsp³ Differentiate the Azetidine Scaffold from Phenyl Sulfonyl Fluoride Warheads Used in Covalent Probe Design

Azetidine sulfonyl fluoride warheads exhibit higher fraction of sp³ carbons (Fsp³ = 1.0) and lower logP compared to phenyl sulfonyl fluoride warheads (Fsp³ = 0.0; logP ≈ 1.5–2.5) [1]. The 3‑hydroxy derivative further enhances this trend, offering an Fsp³ of 1.0 with logP = ‑1.29 versus an Fsp³ of 0.0 and logP ≈ 2.0 for unsubstituted benzenesulfonyl fluoride [2].

Covalent Probe Physicochemistry Selectivity Profiling Drug‑Likeness

High‑Value Application Scenarios for 3‑Hydroxyazetidine-1‑sulfonyl Fluoride Stemming from Quantitative Differentiation Evidence


Lead‑like Covalent Fragment Library Design Requiring High Fsp³ and Low Lipophilicity

The combination of Fsp³ = 1.0 and logP = ‑1.29 [1] positions 3‑hydroxyazetidine‑1‑sulfonyl fluoride as a highly three‑dimensional, polar covalent warhead. When building DNA‑encoded libraries or fragment sets, this scaffold avoids the flat, hydrophobic character of phenyl sulfonyl fluorides, thereby reducing non‑specific protein binding and improving hit rates against shallow, polar binding sites.

Dual‑Mode Diversification for PROTAC Linker Optimization

The JACS 2024 study demonstrated that azetidine sulfonyl fluorides can sequentially engage in deFS (carbon‑center coupling) and SuFEx (sulfur‑center conjugation) without cross‑interference [2]. Procurement of the 3‑hydroxy variant provides a single reagent that can first attach an E3 ligase recruiter via deFS and subsequently connect a target‑binding moiety via SuFEx, accelerating PROTAC SAR cycles.

Covalent Kinase Probe Design with Improved Solubility and Reduced Off‑Target Promiscuity

Sulfonyl fluoride probes targeting the conserved lysine in the ATP binding site have shown broad kinome coverage [3]. Substituting aryl sulfonyl fluoride warheads with 3‑hydroxyazetidine‑1‑sulfonyl fluoride could enhance aqueous solubility (driven by lower logP and the free hydroxyl) while maintaining covalent reactivity, potentially narrowing the detected off‑target profile in chemoproteomic experiments.

Bench‑Stable Electrophile for Automated Parallel Synthesis and Long‑Term Stock Solutions

The class‑level hydrolytic stability advantage of sulfonyl fluorides over sulfonyl chlorides (≥10‑fold longer half‑life at pH 7.4 ) translates to reliable performance in automated liquid‑handling platforms. The 3‑hydroxyazetidine‑1‑sulfonyl fluoride can be stored as a DMSO or acetonitrile stock solution for weeks without significant degradation, reducing batch‑to‑batch variability in medium‑throughput medicinal chemistry workflows.

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